8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione
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Overview
Description
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyridine ring with an imidazo[1,5-a]pyridine scaffold, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the condensation of 2-aminopyridine with suitable aldehydes in the presence of catalysts can lead to the formation of the desired imidazo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial activity.
Tetrahydroimidazo[4,5-c]pyridine: Studied for its potential as an inhibitor of bacterial enzymes.
Uniqueness
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an imidazo[1,5-a]pyridine scaffold sets it apart from other similar compounds, making it a valuable subject of study for various applications.
Properties
IUPAC Name |
8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSBVYIHCOVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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